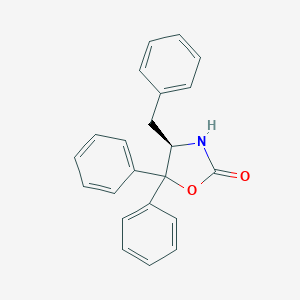
(R)-4-Benzyl-5,5-diphenyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Benzyl-5,5-diphenyloxazolidin-2-one is a chiral auxiliary used extensively in asymmetric synthesis. This compound is known for its ability to induce stereoselectivity in various chemical reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds. Its structure features a five-membered oxazolidinone ring substituted with benzyl and diphenyl groups, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-5,5-diphenyloxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions. For example, the reaction of ®-phenylglycinol with benzaldehyde in the presence of an acid catalyst can form the oxazolidinone ring.
Introduction of Benzyl and Diphenyl Groups: The benzyl group can be introduced via a benzylation reaction, where benzyl chloride reacts with the oxazolidinone in the presence of a base. The diphenyl groups are typically introduced through a Friedel-Crafts alkylation reaction using diphenylmethane and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-4-Benzyl-5,5-diphenyloxazolidin-2-one may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: ®-4-Benzyl-5,5-diphenyloxazolidin-2-one can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form oxazolidinone derivatives.
Reduction: Reduction reactions can be performed using hydride donors such as lithium aluminum hydride, leading to the formation of reduced oxazolidinone compounds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or diphenyl positions, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, and various nucleophiles.
Major Products
The major products of these reactions include various substituted oxazolidinones, which can be further utilized in asymmetric synthesis and other chemical transformations.
科学的研究の応用
Chemistry
In chemistry, ®-4-Benzyl-5,5-diphenyloxazolidin-2-one is widely used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds by controlling the stereochemistry of the reaction products.
Biology
In biological research, this compound is used to synthesize chiral molecules that can be studied for their biological activity. It aids in the development of new drugs and bioactive compounds.
Medicine
In medicine, ®-4-Benzyl-5,5-diphenyloxazolidin-2-one is used in the synthesis of pharmaceutical intermediates. Its ability to induce stereoselectivity is crucial in the production of drugs with specific enantiomeric forms, which can have different therapeutic effects.
Industry
Industrially, this compound is used in the production of fine chemicals and advanced materials. Its role in asymmetric synthesis makes it valuable in the manufacture of high-value products.
作用機序
The mechanism by which ®-4-Benzyl-5,5-diphenyloxazolidin-2-one exerts its effects involves its ability to form stable complexes with various reagents. The oxazolidinone ring provides a rigid framework that can influence the stereochemistry of the reaction. The benzyl and diphenyl groups enhance the stability and reactivity of the compound, allowing it to effectively control the outcome of asymmetric reactions.
類似化合物との比較
Similar Compounds
(S)-4-Benzyl-5,5-diphenyloxazolidin-2-one: The enantiomer of the compound , used similarly in asymmetric synthesis.
4-Benzyl-5,5-diphenyloxazolidin-2-one: The racemic mixture, which lacks the stereoselectivity of the enantiomerically pure forms.
4-Isopropyl-5,5-diphenyloxazolidin-2-one: Another chiral auxiliary with different substituents, used for different stereochemical outcomes.
Uniqueness
®-4-Benzyl-5,5-diphenyloxazolidin-2-one is unique due to its specific stereochemistry, which allows for precise control over the formation of enantiomerically pure compounds. Its stability and reactivity make it a preferred choice in many synthetic applications, distinguishing it from other chiral auxiliaries.
特性
IUPAC Name |
(4R)-4-benzyl-5,5-diphenyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-21-23-20(16-17-10-4-1-5-11-17)22(25-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,24)/t20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHANMSUSBZRCX-HXUWFJFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584256 |
Source


|
| Record name | (4R)-4-Benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191090-40-1 |
Source


|
| Record name | (4R)-4-Benzyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
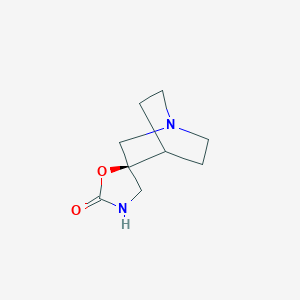
![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)
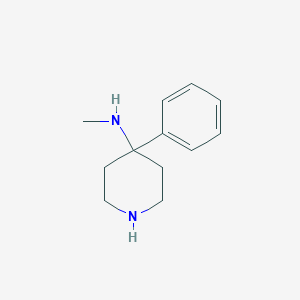
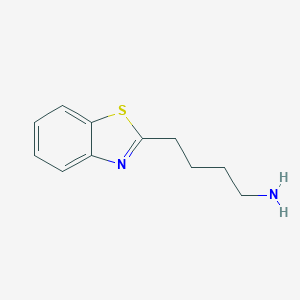
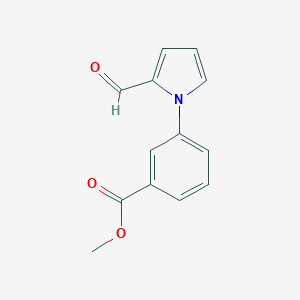
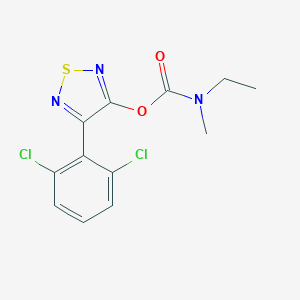
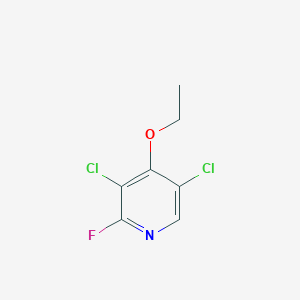
![N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine](/img/structure/B67577.png)
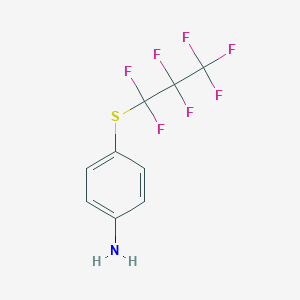
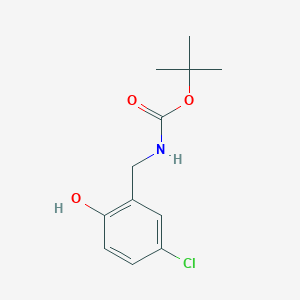
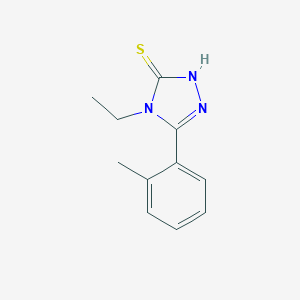
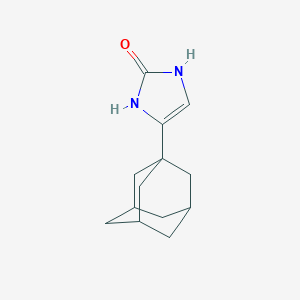
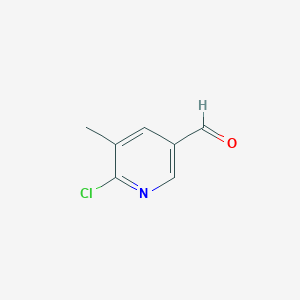
![ACETAMIDE,N-[2-(4-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIEN-1-YL)ETHYL]-](/img/structure/B67591.png)
